molecular formula C19H23N3O3S B5983997 (3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5983997
M. Wt: 373.5 g/mol
InChI Key: BCJPEGOPETUDPG-DLBZAZTESA-N
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Description

The compound “(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one” is a complex organic molecule that features a combination of aromatic, thiazole, and oxazolone rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the oxazolone ring, and the coupling of these rings with the methoxyphenylpropyl group. Typical synthetic routes might involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Oxazolone Ring: This can be synthesized via the cyclization of amino acids or their derivatives.

    Coupling Reactions: The final step would involve coupling the thiazole and oxazolone rings with the methoxyphenylpropyl group, possibly through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the oxazolone ring, potentially opening it to form other functional groups.

    Substitution: The aromatic ring could undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens or nitrating agents.

Major Products

The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases like cancer or infections.

Industry

In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6aR)-3-[3-(4-hydroxyphenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
  • (3aS,6aR)-3-[3-(4-chlorophenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-15-6-4-14(5-7-15)3-2-9-22-16-11-21(12-17(16)25-19(22)23)13-18-20-8-10-26-18/h4-8,10,16-17H,2-3,9,11-13H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPEGOPETUDPG-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN2C3CN(CC3OC2=O)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCCN2[C@H]3CN(C[C@H]3OC2=O)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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